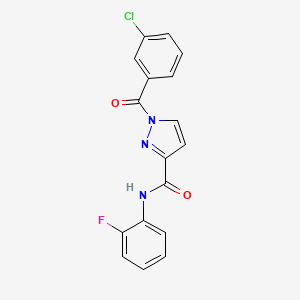

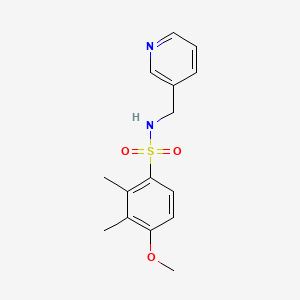

N-(3-hydroxyphenyl)-N'-(4-phenoxyphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxyphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as HPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPTU is a thiourea derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Thiourea derivatives, including those related to N-(3-hydroxyphenyl)-N'-(4-phenoxyphenyl)thiourea, have been synthesized and characterized using various spectroscopic techniques. For example, substituted benzoylthiourea derivatives bearing phenolic groups have been efficiently synthesized from the condensation reaction of benzoylisothiocyanate with 3-aminophenol. These derivatives have been elucidated using FT-IR, UV–Vis, 1H and 13C NMR spectroscopic techniques, and their molecular structures have been obtained in crystalline forms through recrystallization in DMSO. The quantum chemical calculations of these compounds have been carried out using DFT and TD-DFT methods to predict spectral data and molecular coordinates, demonstrating their potential for diverse applications in molecular sciences (Abosadiya, Anouar, & Yamin, 2019).

Biological Activities

Thioureas exhibit significant biological activities, which include antituberculosis, anti-HIV, analgesic, anti-inflammatory, antimicrobial, antiarrhythmic, fungicide, herbicides, rodenticides, and as phenoloxidase enzymatic inhibitors. These compounds have been synthesized through environmentally benign and energy-saving methods, highlighting their importance in medicinal chemistry (Kumavat et al., 2013). Furthermore, novel anti-biofilm coatings based on N-(3-hydroxyphenyl)-N'-(4-phenoxyphenyl)thiourea derivatives have been developed for medical surfaces, showing promising results against the adherence and biofilm development ability of tested microbial strains without exhibiting cytotoxic effects on osteoblast cells, suggesting a new avenue for developing effective anti-infective strategies (Limban et al., 2014).

Environmental Chemistry and Materials Science

In environmental chemistry, thiourea derivatives have been utilized in cloud point extraction methods for the speciation determination of chromium(III) and (VI) in environmental samples. This method, using bis-[2-Hydroxy-1-naphthaldehyde] thiourea, demonstrates the potential of thiourea derivatives in environmental monitoring and remediation efforts (Kiran et al., 2008).

Eigenschaften

IUPAC Name |

1-(3-hydroxyphenyl)-3-(4-phenoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-16-6-4-5-15(13-16)21-19(24)20-14-9-11-18(12-10-14)23-17-7-2-1-3-8-17/h1-13,22H,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZWMEQAQDVIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxyphenyl)-3-(4-phenoxyphenyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)

![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)

![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)